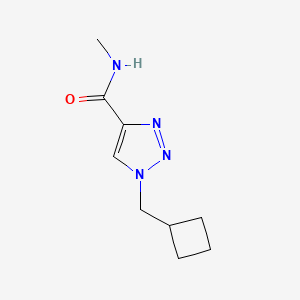![molecular formula C15H21N5O2S B12269958 N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12269958.png)
N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-méthyl-N-{1-[(1-méthyl-1H-imidazol-4-yl)sulfonyl]pipéridin-4-yl}pyridin-2-amine est un composé organique complexe comportant une combinaison de motifs imidazole, pipéridine et pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-méthyl-N-{1-[(1-méthyl-1H-imidazol-4-yl)sulfonyl]pipéridin-4-yl}pyridin-2-amine implique généralement plusieurs étapes, commençant par la préparation des composants individuels, suivie de leur assemblage en produit final. Le cycle imidazole peut être synthétisé par la réaction de Radziszewski, qui implique la condensation du glyoxal, du formaldéhyde et de l'ammoniac . Le cycle pipéridine peut être synthétisé par l'hydrogénation de dérivés de la pyridine . L'assemblage final implique la sulfonylation du cycle imidazole et le couplage subséquent avec les motifs pipéridine et pyridine dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour les étapes de sulfonylation et de couplage, ainsi que l'utilisation du criblage à haut débit pour identifier les catalyseurs et les conditions réactionnelles les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
La N-méthyl-N-{1-[(1-méthyl-1H-imidazol-4-yl)sulfonyl]pipéridin-4-yl}pyridin-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle imidazole peut être oxydé pour former des N-oxydes d'imidazole.
Réduction : Le groupe sulfonyle peut être réduit en sulfure.
Substitution : Les groupes méthyle sur les cycles imidazole et pipéridine peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions de substitution peuvent être effectuées en utilisant des halogénures d'alkyle ou des chlorures d'acyle dans des conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle imidazole peut produire des N-oxydes d'imidazole, tandis que la réduction du groupe sulfonyle peut produire des sulfures.
Applications De Recherche Scientifique
La N-méthyl-N-{1-[(1-méthyl-1H-imidazol-4-yl)sulfonyl]pipéridin-4-yl}pyridin-2-amine a plusieurs applications en recherche scientifique :
Chimie : Elle peut être utilisée comme un bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Elle peut être utilisée comme une sonde pour étudier la fonction des enzymes contenant de l'imidazole.
Médecine : Elle a un potentiel en tant qu'agent thérapeutique en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de la N-méthyl-N-{1-[(1-méthyl-1H-imidazol-4-yl)sulfonyl]pipéridin-4-yl}pyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le cycle imidazole peut se lier aux ions métalliques, ce qui peut moduler l'activité des métalloenzymes. Les cycles pipéridine et pyridine peuvent interagir avec les récepteurs et les enzymes, affectant ainsi leur fonction. Le groupe sulfonyle peut former des liaisons hydrogène avec des molécules biologiques, ce qui améliore l'affinité de liaison du composé.
Mécanisme D'action
The mechanism of action of N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can modulate the activity of metalloenzymes. The piperidine and pyridine rings can interact with receptors and enzymes, affecting their function. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Méthylimidazole : Un dérivé d'imidazole plus simple présentant des propriétés chimiques similaires.
Pipéridine : Un hétérocycle basique contenant de l'azote présentant des caractéristiques structurelles similaires.
Pyridine : Un cycle aromatique contenant de l'azote présentant des propriétés électroniques similaires.
Unicité
La N-méthyl-N-{1-[(1-méthyl-1H-imidazol-4-yl)sulfonyl]pipéridin-4-yl}pyridin-2-amine est unique en raison de la combinaison de ses caractéristiques structurelles, ce qui lui permet d'interagir avec un large éventail de cibles biologiques.
Propriétés
Formule moléculaire |
C15H21N5O2S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-methyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H21N5O2S/c1-18-11-15(17-12-18)23(21,22)20-9-6-13(7-10-20)19(2)14-5-3-4-8-16-14/h3-5,8,11-13H,6-7,9-10H2,1-2H3 |
Clé InChI |
UOPAXNIRYQCETF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline](/img/structure/B12269880.png)
![7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12269887.png)
![N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269899.png)


![5-chloro-N-methyl-N-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12269919.png)
![4-Methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12269922.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12269925.png)
![6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12269945.png)
![N-ethyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269950.png)
![5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12269952.png)
![N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B12269962.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269966.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline](/img/structure/B12269970.png)
